Tin(II) sulfide

thin-film photovoltaics solar absorber optical absorption

Sourcing high-purity p-type semiconductor absorbers for thin-film solar cells often involves toxic Cd, Pb, or Se. Tin(II) sulfide (SnS) eliminates these hazards while delivering a direct band gap of ~1.3-1.45 eV and absorption coefficient >10⁵ cm⁻¹. • Enables 0.5-1 μm absorber layers with theoretical efficiency up to 33% • Non-toxic, earth-abundant alternative to SnSe and CdTe • Available as phase-pure α-SnS with controlled stoichiometry

Molecular Formula SnS
SSn
Molecular Weight 150.78 g/mol
CAS No. 12067-23-1
Cat. No. B7800374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(II) sulfide
CAS12067-23-1
Molecular FormulaSnS
SSn
Molecular Weight150.78 g/mol
Structural Identifiers
SMILESS=[Sn]
InChIInChI=1S/S.Sn
InChIKeyAFNRRBXCCXDRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(II) Sulfide (SnS, CAS 12067-23-1): Baseline Properties and Device-Relevant Characteristics for Scientific Procurement


Tin(II) sulfide (SnS) is a binary IV–VI layered semiconductor belonging to the monochalcogenide family. It crystallizes primarily in the orthorhombic Pnma structure (mineral herzenbergite, α-SnS) with lattice constants a = 11.18 Å, b = 3.98 Å, c = 4.32 Å [1]. SnS is an intrinsically p-type semiconductor owing to Sn vacancies, with a tunable optical band gap spanning approximately 1.1–1.8 eV depending on thickness, morphology, and polymorph [2]. Its high optical absorption coefficient (exceeding 10⁴–10⁵ cm⁻¹), earth-abundant constituent elements, low toxicity, and compatibility with low-cost deposition techniques have positioned SnS as a candidate absorber for thin-film photovoltaics, an anode material for lithium-ion batteries, and a thermoelectric material [2][3]. Key physical properties include a melting point of 882 °C, density of 5.22 g/cm³, and insolubility in water [1].

Why Generic Substitution of Tin(II) Sulfide (SnS) with Other Tin Chalcogenides or Stoichiometric Variants Fails in Device Applications


Tin(II) sulfide cannot be generically interchanged with its closest stoichiometric analog SnS₂, nor with the isostructural selenide SnSe, without fundamentally altering device performance. SnS is intrinsically p-type with a narrow band gap (~1.3 eV direct), whereas SnS₂ is n-type with a wide band gap (~2.4–2.8 eV), making SnS suitable as a solar absorber and SnS₂ only viable as a buffer or window layer [1]. The formation of even minor SnS₂ secondary phases within an SnS absorber layer creates detrimental type-II band offsets that severely degrade photovoltaic efficiency [2]. Although SnSe shares the Pnma layered structure and exhibits superior thermoelectric performance, its reliance on selenium—an element classified as environmentally toxic (EU: Toxic; Dangerous for the environment) and subject to regulatory restrictions—limits its commercial scalability, whereas SnS offers a sulfur-based, non-toxic alternative [3][4]. These differences in conductivity type, band structure, phase stability, and elemental toxicity make cross-substitution between these in-class materials impossible without complete device redesign.

Tin(II) Sulfide (SnS): Quantitative Head-to-Head Evidence for Differentiated Scientific Selection


Optical Band Gap and Absorption Coefficient: SnS Outperforms SnS₂ as a Solar Absorber by a Factor of ~10 in Absorption and Delivers a Near-Ideal Band Gap

In a direct head-to-head comparison of highly crystalline thin films fabricated by atomic layer deposition, SnS exhibited an optical band gap of 1.35 eV and an absorption coefficient of approximately 10⁵ cm⁻¹ in the visible region, whereas SnS₂ showed a band gap of 2.70 eV and an absorption coefficient of approximately 10⁴ cm⁻¹ [1]. The band gap of SnS falls within the optimal Shockley–Queisser range for single-junction solar cells (~1.1–1.5 eV), while SnS₂'s wide band gap limits it to buffer/window layer applications. The ~10× higher absorption coefficient of SnS enables thinner absorber layers with reduced material consumption. A separate sonochemical synthesis study confirmed these values, reporting typical direct band gaps of ~1.3 eV for SnS and ~2.4 eV for SnS₂ [2].

thin-film photovoltaics solar absorber optical absorption

Lithium-Ion Battery Cycling Capacity: SnS Delivers 880 mAh/g vs 700 mAh/g for Elemental Sn and 540 mAh/g for SnO₂ After 70 Cycles

In a comparative investigation of Sn-based nanocrystal anodes synthesized by gas-phase photolysis of tetramethyltin, SnS nanocrystals delivered a reversible capacity of 880 mAh/g after 70 cycles, outperforming both elemental Sn nanocrystals (700 mAh/g) and SnO₂ nanocrystals (540 mAh/g) under identical cycling conditions [1]. The superior capacity retention of SnS was attributed to the in situ formation of α-Sn (cubic diamond-type) upon lithiation, which retains crystallinity over repeated cycles, whereas β-Sn becomes amorphous [1]. The theoretical specific capacity of SnS is 1111 mAh g⁻¹, which is approximately 3× that of commercial graphite anodes (372 mAh g⁻¹) [2][3].

lithium-ion battery anode material cycling stability

Thermoelectric Figure of Merit (ZT) Under High Pressure: SnS Achieves ZT = 0.77 at 5 GPa and 652 K, a 4-Fold Enhancement Over Ambient-Pressure SnS

Under simultaneous high-pressure and high-temperature conditions, the thermoelectric figure of merit ZT of pristine SnS was enhanced to 0.77 at 5 GPa and 652 K, representing a 4-fold increase over the maximum ZT achievable under ambient pressure (~0.19) [1]. This enhancement was driven by a dramatic increase in electrical conductivity (σ) from 2,135 S·m⁻¹ at 1 GPa to 83,549 S·m⁻¹ at 5 GPa (at 325 K)—an order-of-magnitude improvement—attributed to pressure-induced band gap narrowing from 1.013 eV to 0.712 eV [1]. The power factor reached 1,436 μW·m⁻¹·K⁻² at 5 GPa and 652 K. As a benchmark, doped polycrystalline SnS₀.₅Se₀.₅ (Na₀.₀₂Sn₀.₉₈S₀.₅Se₀.₅) achieves a peak ZT of ~1.1 at 820 K [2], but requires toxic Se and extrinsic doping, making the pressure-enhanced pristine SnS approach attractive for Se-free applications.

thermoelectric high pressure figure of merit

Environmental and Toxicological Profile: SnS Eliminates the Selenium Toxicity Burden Inherent to SnSe, Enabling Regulatory-Compliant Scale-Up

Tin selenide (SnSe) has demonstrated record-high thermoelectric ZT values (>2.0 in single crystals), yet its reliance on selenium poses a significant barrier to commercial deployment. Selenium compounds are classified as Toxic (T) and Dangerous for the environment (N) under EU regulations, with R-phrases R23/25 (toxic by inhalation and if swallowed) and R33 (danger of cumulative effects) [1]. The environmental toxicity of selenium is explicitly cited in the primary literature as a key challenge limiting widespread use of tin selenides [2]. SnS, by contrast, contains only sulfur—an abundant, non-toxic chalcogen with no analogous regulatory restrictions—while retaining the same layered Pnma crystal structure and comparable electronic properties. This substitution of Se with S eliminates the selenium toxicity burden while preserving the materials platform [2][3].

environmental toxicity regulatory compliance sustainable materials

Carrier Type and Concentration: SnS Is Intrinsically p-Type (6.0 × 10¹⁶ cm⁻³) Whereas SnS₂ Is n-Type (8.7 × 10¹³ cm⁻³), Dictating Opposite Device Architectures

Hall effect measurements on highly crystalline ALD-grown thin films revealed that SnS is intrinsically p-type with a major carrier concentration of 6.0 × 10¹⁶ cm⁻³, while SnS₂ is n-type with a carrier concentration of 8.7 × 10¹³ cm⁻³—a difference of nearly three orders of magnitude [1]. This fundamental difference in majority carrier type means SnS and SnS₂ require opposite device polarity architectures: SnS serves as the p-type channel in FETs or p-type absorber in solar cells, whereas SnS₂ functions as the n-type buffer or window layer [1][2]. In FET devices, SnS thin films achieved field-effect mobilities of ~5–10 cm² V⁻¹ s⁻¹ at room temperature, with hole Hall mobility reaching ~100 cm² V⁻¹ s⁻¹ after surface treatment to suppress defect-induced parallel conduction [3]. Early vacuum-evaporated SnS films have demonstrated Hall mobilities as high as 400–500 cm²/V·s with carrier densities of 6.3 × 10¹⁴–1.2 × 10¹⁵ cm⁻³ [4], indicating substantial room for mobility optimization through processing.

p-type semiconductor carrier concentration field-effect transistor

Tin(II) Sulfide (SnS): Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Thin-Film Photovoltaic Absorber Layer for Non-Toxic, Earth-Abundant Solar Cells

SnS is best deployed as the p-type absorber layer in heterojunction thin-film solar cells, where its direct band gap of ~1.3–1.45 eV and absorption coefficient of ~10⁵ cm⁻¹ enable efficient photon harvesting with absorber layers as thin as 0.5–1 μm [1][2]. Device architectures pairing p-SnS with n-type buffer layers such as SnS₂, ZnO, or Zn(O,S) have achieved experimental conversion efficiencies up to 4.81% for vapor-deposited devices, with a theoretical Shockley–Queisser limit of ~33% [2][3]. The absence of toxic Cd, Pb, and Se makes SnS-based solar cells particularly attractive for applications where end-of-life disposal and environmental regulations constrain material choice [1].

High-Capacity Anode Material for Next-Generation Lithium-Ion Batteries

SnS is a leading candidate for high-energy-density LIB anodes, offering a theoretical specific capacity of 1,111 mAh g⁻¹ (~3× that of graphite at 372 mAh g⁻¹) and experimentally demonstrated reversible capacities of 880 mAh g⁻¹ after 70 cycles in nanocrystalline form [4][5]. Composite electrodes such as SnS@C/rGO have demonstrated 1,029.8 mAh g⁻¹ at 0.2 A g⁻¹ with 98.2% capacity retention after 330 cycles [5]. The key selection criterion for SnS over SnO₂ (540 mAh g⁻¹) or elemental Sn (700 mAh g⁻¹) is the higher reversible capacity enabled by the conversion-alloying dual mechanism that produces a stabilizing Li₂S matrix in situ [4].

Pressure-Enhanced Thermoelectric Waste-Heat Recovery in Se-Free Systems

For thermoelectric energy conversion in environments where selenium toxicity is unacceptable (e.g., consumer-facing devices, automotive waste-heat recovery under ELV directives), SnS provides a non-toxic alternative to SnSe. Under moderate pressure (5 GPa), pristine SnS achieves ZT = 0.77 at 652 K with a power factor of 1,436 μW·m⁻¹·K⁻² [6]. While doped SnS₀.₅Se₀.₅ reaches ZT ≈ 1.1 at 820 K, the Se-free SnS approach avoids the hazardous material classification of SnSe (EU: Toxic, Dangerous for the environment) [6][7]. Pressure-assisted sintering or diamond-anvil-cell engineering may provide practical routes to locking in these enhanced transport properties.

p-Type Channel Material for Two-Dimensional Field-Effect Transistors and Complementary Logic

SnS is one of the few intrinsically p-type 2D layered semiconductors with meaningful hole mobility, making it a strategic material for p-channel FETs in complementary logic circuits. Multilayer SnS FETs demonstrate room-temperature field-effect mobilities of ~5–10 cm² V⁻¹ s⁻¹, with Hall mobilities reaching ~100 cm² V⁻¹ s⁻¹ after surface defect passivation [8]. Optimized vacuum-evaporated films have shown Hall mobilities as high as 400–500 cm² V⁻¹ s⁻¹ [9]. The anisotropic in-plane conductance of SnS adds an additional dimension for orientation-engineered device design. In contrast, SnS₂ is n-type and cannot serve p-channel functions [10].

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